molecular formula C20H34BBr B1142010 (+)-DIP-Bromide(TM) CAS No. 112246-74-9

(+)-DIP-Bromide(TM)

Cat. No.: B1142010
CAS No.: 112246-74-9
M. Wt: 365.2 g/mol
InChI Key: FKBAVEASVZAXFW-NAVXHOJHSA-N
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Description

Significance of Chirality in Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, the ability to selectively synthesize one enantiomer over the other is a critical objective in the development of new drugs and other biologically active compounds. sioc-journal.cn

Evolution of Boron-Mediated Asymmetric Transformations

The field of boron-mediated asymmetric synthesis has its roots in the discovery of the hydroboration reaction by H.C. Brown. researchgate.neteurekaselect.com This reaction, involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a new method for the preparation of organoboranes. researchgate.neteurekaselect.com Subsequent research demonstrated that by using chiral hydroborating agents, it was possible to achieve asymmetric hydroboration, leading to the formation of chiral organoboranes. These chiral intermediates can then be converted into a wide range of enantiomerically enriched products, including alcohols, amines, and hydrocarbons. psu.eduiupac.org Over the years, a diverse array of chiral boron-based reagents has been developed, each with its own unique reactivity and selectivity. eurekaselect.com

Overview of the Diisopinocampheylborane (B13816774) (Ipc2BH) Family of Reagents

Among the most successful and widely used chiral organoborane reagents is the diisopinocampheylborane (Ipc₂BH) family. wikipedia.org Derived from the readily available natural product α-pinene, these reagents exist as both (+)- and (-)-enantiomers. uwindsor.ca Ipc₂BH and its derivatives, such as monoisopinocampheylborane (IpcBH₂), have proven to be highly effective for the asymmetric hydroboration of various alkenes and the enantioselective reduction of prochiral ketones. wikipedia.orgresearchgate.netumich.edu The steric bulk of the isopinocampheyl groups plays a crucial role in directing the stereochemical outcome of these reactions, leading to high levels of enantiomeric excess (ee). uwindsor.ca

Contextualization of (+)-DIP-Bromide™ within Chiral Borane (B79455) Chemistry

(+)-DIP-Bromide™, or (+)-B-Bromodiisopinocampheylborane, is a prominent member of the Ipc₂BH family of reagents. sigmaaldrich.comsigmaaldrich.com It is a structural analog of the well-known (+)-DIP-Chloride™, with a bromine atom replacing the chlorine atom attached to the boron center. This substitution significantly influences the reagent's reactivity. The weaker boron-bromine bond in (+)-DIP-Bromide™ generally leads to higher reactivity compared to its chloro counterpart. This enhanced reactivity allows for the successful asymmetric reduction of a broader range of substrates, including sterically demanding ketones that may react sluggishly or with lower enantioselectivity with other reagents.

Properties

CAS No.

112246-74-9

Molecular Formula

C20H34BBr

Molecular Weight

365.2 g/mol

IUPAC Name

bromo-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

InChI

InChI=1S/C20H34BBr/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1

InChI Key

FKBAVEASVZAXFW-NAVXHOJHSA-N

Isomeric SMILES

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Br

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Br

Origin of Product

United States

Synthesis and Handling of + Dip Bromide™

The synthesis of (+)-DIP-Bromide™ typically involves the reaction of (+)-diisopinocampheylborane ((+)-Ipc₂BH) with a suitable brominating agent. A common method is the treatment of (+)-Ipc₂BH with hydrogen bromide. Due to the sensitivity of organoboranes to air and moisture, the synthesis and handling of (+)-DIP-Bromide™ must be carried out under anhydrous and inert conditions, typically using a nitrogen or argon atmosphere.

Mechanistic Aspects of + Dip Bromide™ Reactions

The mechanism of ketone reduction by (+)-DIP-Bromide™ is believed to proceed through a six-membered, boat-like transition state. The ketone coordinates to the Lewis acidic boron atom, and then a hydride is transferred from the isopinocampheyl group to the carbonyl carbon. The stereochemical outcome of the reduction is dictated by the steric interactions between the substituents on the ketone and the bulky isopinocampheyl groups of the reagent. This model helps to explain the high enantioselectivities observed in many reductions with this reagent.

Stereochemical Control and Asymmetric Amplification Phenomena

Origin of High Enantioselectivity in (+)-DIP-Bromide™ Systems

The high degree of enantioselectivity observed in reactions utilizing (+)-DIP-Bromide™ and its chloro-analogue, DIP-Chloride™, stems from the well-defined three-dimensional arrangement of atoms in the reagent, which creates a chiral environment that differentiates between the prochiral faces of a substrate. pnas.org The reagent is derived from (+)-α-pinene, a readily available chiral terpene. researchgate.netacs.org The bulky isopinocampheyl groups on the boron atom create significant steric hindrance, forcing the substrate to approach the reactive center in a highly specific orientation to minimize steric clashes. This preferential orientation dictates which face of the substrate undergoes reaction, leading to the predominant formation of one enantiomer of the product. numberanalytics.com

For instance, in the asymmetric reduction of prochiral ketones, the ketone coordinates to the boron atom, and the hydride is delivered from the boron to the carbonyl carbon. The steric bulk of the diisopinocampheyl groups effectively shields one face of the ketone, compelling the hydride to attack from the less hindered face, thus establishing the stereochemistry of the resulting secondary alcohol. researchgate.netgoogle.com The effectiveness of this stereochemical control is highly dependent on the structure of the substrate, with different levels of enantiomeric excess achieved for various ketones and other prochiral molecules. researchgate.net

Asymmetric Amplification in Chiral Organoborane Synthesis

A remarkable feature of certain chiral systems, including those involving DIP-Cl, a related compound to (+)-DIP-Bromide™, is the occurrence of asymmetric amplification. This phenomenon describes a scenario where the enantiomeric excess (ee) of the product is significantly higher than the enantiomeric excess of the chiral auxiliary used in the reaction. nih.gov This non-linear relationship is of great practical importance as it allows for the generation of highly enantioenriched products from chiral reagents of lower optical purity.

Mechanisms of Chiral Amplification

The primary mechanism underpinning asymmetric amplification in the context of diisopinocampheylborane (B13816774) derivatives involves the differential formation and reactivity of diastereomeric reagent species. researchgate.netacs.org When these reagents are prepared from enantiomerically impure α-pinene, a mixture of three stereoisomers of the diisopinocampheylborane halide is formed: the homochiral isomers, (+,+)-DIP-X and (–,–)-DIP-X, and the heterochiral (meso-like) isomer, (+,–)-DIP-X (where X is a halide). researchgate.netacs.org

Research has demonstrated a preferential formation of the heterochiral (+,–)-DIP-Cl isomer. researchgate.netacs.org This heterochiral species is often less reactive or even acts as an inhibitor in the desired asymmetric transformation. nih.gov By sequestering the minor enantiomer of the pinene into this less reactive form, the effective concentration and enantiomeric purity of the more reactive homochiral (+,+)-DIP-Cl are increased. researchgate.netacs.org This enrichment of the active chiral reagent leads to a product with a higher enantiomeric excess than what would be expected from the initial enantiomeric purity of the α-pinene. researchgate.netacs.org

Influence of Reagent Preparation Conditions on Enantiomeric Excess

The conditions under which the chiral organoborane reagent is prepared can have a profound impact on the distribution of the stereoisomers and, consequently, on the degree of asymmetric amplification. researchgate.netacs.org Studies on DIP-Cl have shown that the preparation temperature is a critical variable. researchgate.netacs.org

Increasing the temperature during the synthesis of DIP-Cl from enantiomerically impure α-pinene leads to an increase in the relative amounts of the homochiral isomers. acs.org This suggests that the activation energy for the formation of the homochiral isomers is higher than that for the heterochiral isomer. researchgate.netacs.org While this might seem counterintuitive for asymmetric amplification, it has been observed that higher preparation temperatures can lead to higher levels of asymmetric induction, particularly when using α-pinene of low enantiomeric purity. acs.org Furthermore, reductions using reagents prepared at higher temperatures have been noted to proceed at a slightly faster rate. acs.org

Preparation Temperature (°C)Relative Amount of Homochiral IsomersObserved Asymmetric Induction
0LowerLower
10IntermediateIntermediate
20HigherHigher

This table illustrates the general trend observed in the preparation of DIP-Cl, a closely related analogue of (+)-DIP-Bromide™. Data is based on qualitative descriptions from research findings. researchgate.netacs.org

Preferential Formation of Stereoisomers and Its Impact on Amplification

The non-statistical distribution of stereoisomers during the formation of diisopinocampheylborane halides is a key driver of asymmetric amplification. researchgate.netacs.org The preferential formation of the heterochiral (+,−)-DIP-Cl isomer effectively removes the minor enantiomer of the chiral auxiliary from the pool of reactive species. researchgate.netacs.org This "scavenging" of the undesired enantiomer into a less reactive diastereomer enhances the enantiomeric excess of the remaining active reagent.

This phenomenon can be understood through Kagan's model of asymmetric amplification, where the relative rates of reaction of the different diastereomeric species play a crucial role. researchgate.netacs.org The less reactive meso-like compound acts as a "chiral poison," inhibiting the reaction pathway that would lead to the minor enantiomer of the product. nih.gov The result is a non-linear positive correlation between the enantiomeric excess of the chiral auxiliary and the enantiomeric excess of the product.

Enantiomeric Excess Determination Methodologies in Related Systems

Accurately determining the enantiomeric excess (ee) of the products formed in these asymmetric reactions is crucial for evaluating the effectiveness of the chiral reagent and for understanding the underlying mechanisms. researchgate.netnih.gov Several methodologies are employed for this purpose, with chromatographic and spectroscopic techniques being the most common.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers. researchgate.netacs.orgrsc.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. For organoborane systems, derivatization of the product or the reagent itself can facilitate analysis. For instance, complexation of DIP-Cl with 8-hydroxyquinoline (B1678124) produces a stable complex that can be analyzed by chiral HPLC to determine the distribution of stereoisomers. researchgate.netacs.org

Other methods for determining enantiomeric excess include:

Gas Chromatography (GC) using a chiral column. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.

Spectroscopic methods such as circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov

Fluorescence-based assays have also been developed for the high-throughput screening of chiral compounds, offering a sensitive and rapid method for ee determination. nih.gov

The choice of method depends on the specific properties of the analyte, the required accuracy, and the desired throughput of the analysis. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches in Chiral Borane Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to characterizing the structure of chiral borane (B79455) reagents and monitoring the progress of the reactions they mediate. A combination of techniques is often employed to gain a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.

¹¹B NMR is particularly crucial for boron-containing compounds, providing information about the coordination state and electronic environment of the boron atom.

¹H and ¹³C NMR are used to confirm the structure of the isopinocampheyl ligands and to analyze the stereochemical outcome of reactions, such as the reduction of prochiral ketones.

Advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of reaction products. rsc.org

Infrared (IR) Spectroscopy, especially Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is valuable for real-time reaction monitoring. nih.govaip.org By tracking the disappearance of reactant vibrational bands (e.g., the C=O stretch of a ketone) and the appearance of product bands, kinetic data can be obtained without the need for sample extraction. nih.gov Other techniques like Raman spectroscopy and UV-vis spectroscopy can also serve as in-line methods for monitoring reaction kinetics. nih.gov Mass spectrometry is used to confirm the molecular weight of the reagent and its reaction products. acs.org

Table 1: Spectroscopic Techniques in Chiral Borane Analysis

Technique Application Information Obtained
¹¹B NMR Structural Elucidation Boron coordination state, purity assessment.
¹H, ¹³C NMR Structural Elucidation Confirmation of organic ligand structure, analysis of product stereochemistry. rsc.org
NOESY Stereochemical Analysis Determination of relative stereochemistry in reaction products. rsc.org
ATR-FTIR Reaction Monitoring Real-time tracking of reactant consumption and product formation for kinetic analysis. nih.govaip.org
Mass Spectrometry Structural Confirmation Determination of molecular weight for reagents and products. acs.org

Quantum Chemical and Molecular Modeling Studies

Computational chemistry has become an indispensable partner to experimental studies, offering insights into reaction mechanisms and the origins of stereoselectivity that are often inaccessible through experimentation alone. mit.edunih.gov Methods like Density Functional Theory (DFT) are widely used to model reactions involving chiral boranes. numberanalytics.comresearchgate.net

One of the most powerful applications of computational modeling is the prediction of how a chiral reagent will control the stereochemical outcome of a reaction. snnu.edu.cn By calculating the energies of the different possible transition states leading to various stereoisomeric products, chemists can predict which product will be favored.

For reactions like the asymmetric reduction of ketones or Brown allylation using reagents analogous to (+)-DIP-Bromide™, computational models can be built for the competing diastereomeric transition states. unimi.it The calculated energy difference between these transition states allows for a theoretical prediction of the enantiomeric excess (ee), which can then be compared with experimental results. ucsb.edu These models help rationalize why a particular enantiomer is formed preferentially, providing a detailed three-dimensional picture of the key interactions, such as steric hindrance, that dictate the stereochemical course of the reaction. patonlab.com

The transition state is a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical reaction. mit.edu While impossible to observe directly, its structure and energy can be calculated using quantum chemical methods. mit.edunumberanalytics.com Understanding the transition state is crucial as its energy determines the reaction rate and its geometry dictates the stereochemical outcome. numberanalytics.com

Computational chemists use various algorithms, such as the synchronous transit-guided quasi-Newton (QST2 and QST3) methods, to locate transition state structures on the potential energy surface. ucsb.edu Once a transition state is located, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. scm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the formation of a new C-H bond in a ketone reduction. Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that the calculated transition state connects the correct reactants and products. scm.com

Computational studies generate a wealth of data that can be used to establish relationships between the molecular structure of a reagent or substrate and its observed reactivity and selectivity. acs.org By analyzing computed properties—such as the geometries of transition states, activation energies, and atomic charges—researchers can develop predictive models. researchgate.netpatonlab.com

For example, by systematically modifying the structure of a substrate in a computational model and calculating the corresponding activation energies for its reaction with a chiral borane, a quantitative structure-activity relationship (QSAR) can be developed. researchgate.net These relationships help in understanding how electronic and steric factors influence the reaction outcome. Descriptors derived from these calculations, such as electrophilicity or nucleophilicity indices, can rationalize why certain substrates react faster or more selectively than others. researchgate.net This knowledge is invaluable for optimizing reaction conditions and for the rational design of new, more effective catalysts and reagents. patonlab.com

Table 2: Computational Approaches in Chiral Borane Chemistry

Approach Purpose Key Methods Software Examples
Stereochemical Prediction Predict major stereoisomer and enantiomeric excess (ee). Transition state energy calculations (DFT). numberanalytics.com Gaussian, ORCA numberanalytics.com
Transition State Analysis Locate transition state structures and map reaction pathways. QST2/QST3, IRC analysis, Frequency calculations. ucsb.eduscm.com Gaussian, ADF scm.com
Structure-Reactivity Studies Correlate molecular structure with reactivity and selectivity. QSAR, Analysis of electronic descriptors (e.g., NBO). researchgate.net Various

Advanced Analytical Techniques for Chiral Purity Assessment

Ensuring the high chiral purity of both the reagent and the final product is paramount in asymmetric synthesis. The enantiomeric excess (ee) of a reaction product is a key measure of its success.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the chiral purity of reaction products. skpharmteco.comregistech.com Chiral columns are designed to interact differently with the two enantiomers of a compound, leading to different retention times and allowing for their separation and quantification. registech.com Modern chiral columns are versatile and can be used with both normal-phase and reverse-phase conditions. skpharmteco.com

Gas Chromatography (GC) with a chiral stationary phase is another widely used technique, particularly for volatile compounds. skpharmteco.com Similar to chiral HPLC, it separates enantiomers based on their differential interaction with the chiral column.

Other techniques can also provide information on chiral purity. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. While not typically used for precise quantification of ee in reaction mixtures, it can confirm the absolute configuration of a separated enantiomer. Advanced nanophotonic methods are also emerging as highly sensitive techniques for chirality sensing. acs.org

Q & A

Q. How is (+)-DIP-Bromide(TM) synthesized, and what analytical methods ensure its purity and enantiomeric excess?

(+)-DIP-Bromide(TM) is typically synthesized via chiral resolution or asymmetric catalysis, with protocols emphasizing rigorous purification via column chromatography and recrystallization. Purity and enantiomeric excess (ee) are validated using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) with chiral columns, and polarimetry. For example, NMR analysis of proton environments and coupling constants confirms structural integrity, while HPLC quantifies ee by comparing retention times of enantiomers .

Q. What are the primary applications of (+)-DIP-Bromide(TM) in asymmetric synthesis?

The reagent is widely employed in asymmetric reductions of ketones and enantioselective ring-opening of meso epoxides. Its chiral boron center facilitates stereochemical control, enabling the synthesis of enantiomerically enriched alcohols and diols. Researchers should design experiments by selecting substrates with steric or electronic biases to maximize enantioselectivity, as demonstrated in studies on prochiral ketone reductions .

Q. How do reaction conditions (solvent, temperature) influence the stereochemical outcomes of (+)-DIP-Bromide(TM)-mediated reactions?

Polar aprotic solvents (e.g., tetrahydrofuran) enhance reagent stability and reaction rates, while lower temperatures (0°C to -78°C) improve stereoselectivity by slowing competing pathways. Methodological optimization involves systematic screening of solvent dielectric constants and temperature gradients, followed by kinetic analysis to identify transition states .

Q. What safety protocols are critical when handling (+)-DIP-Bromide(TM) in the laboratory?

The reagent is moisture-sensitive and requires inert atmosphere handling (glovebox/Schlenk techniques). Safety measures include using anhydrous solvents, personal protective equipment (PPE), and neutralization of waste with mild acids (e.g., acetic acid) to prevent exothermic decomposition. Researchers should consult Material Safety Data Sheets (MSDS) and implement fume hood protocols .

Q. How can researchers validate the reproducibility of (+)-DIP-Bromide(TM)-catalyzed reactions across different laboratories?

Reproducibility requires standardized protocols for reagent storage (desiccants, argon atmosphere), substrate purity checks, and calibrated instrumentation. Collaborative studies recommend inter-laboratory comparisons using shared reference substrates and blinded ee analyses to minimize bias .

Advanced Research Questions

Q. How can computational chemistry elucidate the mechanistic pathways of (+)-DIP-Bromide(TM) in enantioselective reactions?

Density functional theory (DFT) calculations model transition states and non-covalent interactions (e.g., steric effects, π-stacking) that dictate stereoselectivity. Researchers should compare computed activation energies with experimental ee values to validate mechanisms. For example, studies on epoxide ring-opening reactions identified boron-oxygen coordination as critical for enantiocontrol .

Q. What strategies resolve contradictions in reported enantioselectivity for (+)-DIP-Bromide(TM) across structurally similar substrates?

Contradictions arise from subtle differences in substrate conformation or competing reaction pathways. Advanced methodologies include:

  • Kinetic isotope effects (KIE) to probe rate-determining steps.
  • In situ infrared (IR) spectroscopy to monitor intermediate formation.
  • Multivariate regression analysis correlating substrate descriptors (e.g., Hammett constants) with ee outcomes .

Q. How does (+)-DIP-Bromide(TM) compare to other chiral Lewis acids in terms of catalytic efficiency and substrate scope?

Comparative studies should employ turnover number (TON), turnover frequency (TOF), and substrate tolerance metrics. For instance, (+)-DIP-Bromide(TM) outperforms L-Selectride in sterically hindered ketone reductions but is less effective for electron-deficient substrates. Tabulated data from kinetic profiling is essential for objective comparisons .

Q. What role does ligand design play in enhancing the enantioselectivity of (+)-DIP-Bromide(TM) derivatives?

Modifying the borane’s chiral backbone (e.g., introducing bulky substituents) can amplify stereochemical induction. Researchers synthesize derivatives via ligand substitution reactions and evaluate ee using chiral HPLC. Recent work highlights biphenyl-modified analogs with >99% ee in specific reductions .

Q. How can researchers integrate (+)-DIP-Bromide(TM) into tandem catalytic systems for multistep asymmetric synthesis?

Tandem systems require compatibility between the reagent and secondary catalysts (e.g., organocatalysts). Methodologies involve:

  • Sequential reaction optimization to avoid intermediate purification.
  • In situ quenching studies to identify inhibitory interactions.
  • Flow chemistry setups for enhanced control over reaction parameters .

Q. Data Management and Compliance

  • FAIR Principles : Ensure datasets (e.g., NMR spectra, HPLC chromatograms) are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo with standardized metadata .
  • Ethical Reporting : Disclose negative results (e.g., failed enantioselectivity attempts) to prevent publication bias .

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